molecular formula C13H23N2O3PS B129061 Tebupirimfos CAS No. 96182-53-5

Tebupirimfos

Cat. No.: B129061
CAS No.: 96182-53-5
M. Wt: 318.37 g/mol
InChI Key: AWYOMXWDGWUJHS-UHFFFAOYSA-N
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Mechanism of Action

Tebupirimfos, also known as Tebupirimphos, is an organothiophosphate insecticide . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid . This compound also interacts with Cytochrome P450 2B6 , a protein involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

This compound acts as an AChE inhibitor . By suppressing the action of AChE, it interferes with the breakdown of acetylcholine in the synaptic cleft . This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons .

Biochemical Pathways

The inhibition of AChE disrupts the normal function of the nervous system. The accumulated acetylcholine continues to act on the receptors, leading to overstimulation of the muscles and glands .

Pharmacokinetics

It is expected to distribute throughout the body, metabolize in the liver, and excrete via urine and feces .

Result of Action

The result of this compound action is neurotoxicity , which manifests as excessive salivation and eye-watering due to the overstimulation of the parasympathetic nervous system . In severe cases, it can lead to respiratory failure and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its potential for particle-bound transport is high, suggesting that it can be transported long distances in the environment .

Preparation Methods

The synthesis of tebupirimfos involves the reaction of 2-tert-butylpyrimidin-5-ol with phosphorochloridothioate in the presence of a base. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Tebupirimfos undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding oxon derivative.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and pyrimidin-5-ol.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethyl or isopropyl groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions include phosphoric acid derivatives and substituted pyrimidin-5-ol compounds .

Comparison with Similar Compounds

Tebupirimfos is similar to other organophosphates such as chlorpyrifos, diazinon, and malathion. this compound is unique due to its specific structural features, such as the tert-butyl group on the pyrimidine ring, which enhances its stability and insecticidal activity . The similar compounds include:

This compound stands out due to its specific application in corn crops and its unique structural properties that contribute to its effectiveness as an insecticide.

Properties

IUPAC Name

(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3
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InChI Key

AWYOMXWDGWUJHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C
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Molecular Formula

C13H23N2O3PS
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DSSTOX Substance ID

DTXSID1032482
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Molecular Weight

318.37 g/mol
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Physical Description

Amber to brown liquid; [HSDB] Colorless to amber liquid; [MSDSonline], AMBER OR BROWN LIQUID.
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Boiling Point

152 °C
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Solubility

Soluble in alcohols, ketones and toluene, In water, 5.5 mg/l @ 20 °C, Solubility in water at 20 °C: very poor
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Density

0.59-0.67 g/cm³
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Vapor Pressure

0.0000375 [mmHg], 3.75X10-5 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.04 (negligible)
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Color/Form

Amber to brown liquid

CAS No.

96182-53-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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